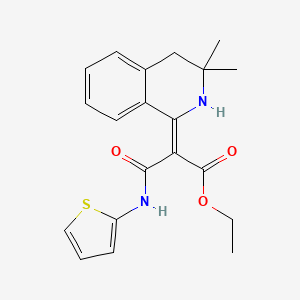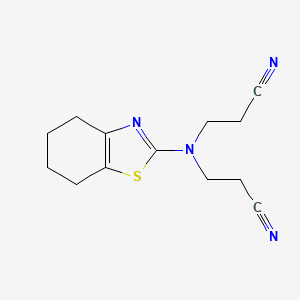![molecular formula C26H20N2O4 B5233809 N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide], also known as BFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of acrylamides and has a molecular formula of C32H26N2O4.
科学的研究の応用
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as an anticancer agent. Studies have shown that N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a protein that is essential for the survival of cancer cells. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In biochemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used as a tool for studying protein trafficking. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can inhibit the activity of ADP-ribosylation factor (ARF), which is a protein that is involved in protein trafficking. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
In materials science, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as a component in organic electronics. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have good charge transport properties, which make it a promising material for use in electronic devices.
作用機序
The mechanism of action of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves its ability to inhibit the activity of specific proteins. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can bind to the ATP-binding site of Hsp90 and inhibit its activity. Hsp90 is a chaperone protein that is essential for the folding and stabilization of many proteins, including those that are involved in cancer cell survival. By inhibiting Hsp90, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells.
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can also inhibit the activity of ARF, which is a protein that is involved in protein trafficking. ARF is required for the formation of COPI-coated vesicles, which are involved in transporting proteins from the Golgi apparatus to the endoplasmic reticulum. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have various biochemical and physiological effects. In cancer cells, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis by inhibiting the activity of Hsp90. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have neuroprotective effects by inhibiting the activity of caspase-3, which is a protein that is involved in apoptosis.
実験室実験の利点と制限
One of the advantages of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in lab experiments is its ability to inhibit the activity of specific proteins. This allows researchers to study the mechanisms involved in various biological processes. However, one of the limitations of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] is its potential toxicity. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]. One direction is the development of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] derivatives with improved properties, such as increased potency or decreased toxicity. Another direction is the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in combination with other drugs for the treatment of cancer or other diseases. Finally, the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in various animal models can provide insights into its potential therapeutic applications.
合成法
The synthesis of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves the reaction between 4,4'-biphenyldiylbis(2-nitrophenyl)amine and furfurylamine in the presence of triethylamine as a catalyst. The reaction takes place in acetonitrile as a solvent, and the product is obtained through crystallization. The yield of the reaction is around 50-60%, and the purity of the product can be increased through recrystallization.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-25(15-13-23-3-1-17-31-23)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-26(30)16-14-24-4-2-18-32-24/h1-18H,(H,27,29)(H,28,30)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPXEPLHZZZQT-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-biphenyl-4,4'-diylbis[3-(furan-2-yl)prop-2-enamide] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)

![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)


![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)